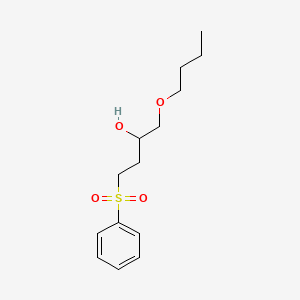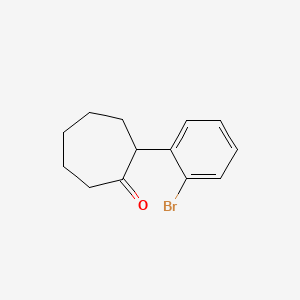![molecular formula C13H26N+ B14208602 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium CAS No. 735201-79-3](/img/structure/B14208602.png)
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is a quaternary ammonium compound with the molecular formula C12H25IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium can be synthesized through the alkylation of 1-azabicyclo[2.2.2]octane with hexyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide and peracids are typically used.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
N-oxides: Oxidation leads to the formation of N-oxides.
Secondary Amines: Reduction results in secondary amines.
Scientific Research Applications
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with biological membranes and ion channels. The compound can modulate ion transport by binding to specific sites on the ion channels, thereby affecting their function. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally similar compound without the hexyl group.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is unique due to its longer hexyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in applications involving biological membranes and ion channels compared to its shorter-chain analogs .
Properties
CAS No. |
735201-79-3 |
|---|---|
Molecular Formula |
C13H26N+ |
Molecular Weight |
196.35 g/mol |
IUPAC Name |
1-hexyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H26N/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14/h13H,2-12H2,1H3/q+1 |
InChI Key |
KRYOEJUBJBYTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]12CCC(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
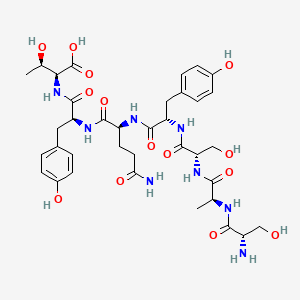
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
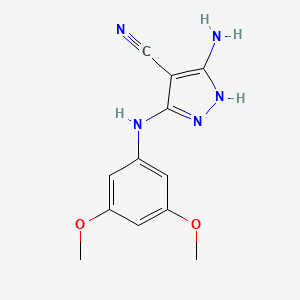
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
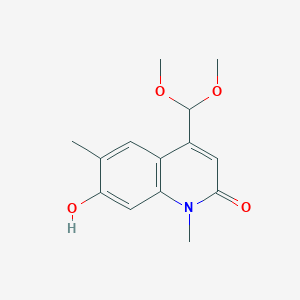
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
